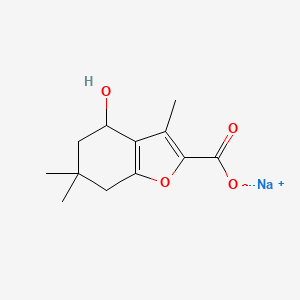![molecular formula C19H25NO3 B5170479 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5170479.png)
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. BPP belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. In
Mécanisme D'action
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine increases the levels of serotonin in the synaptic cleft, which leads to an increase in serotonin signaling. This increase in serotonin signaling is believed to be responsible for the therapeutic effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine.
Biochemical and Physiological Effects
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine has been shown to have several biochemical and physiological effects. One study investigated the effect of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to increase the levels of BDNF in the hippocampus, a brain region that is involved in memory and learning. Another study investigated the effect of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on the levels of corticosterone, a hormone that is involved in the stress response. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to reduce the levels of corticosterone in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in lab experiments is its selectivity for inhibiting the reuptake of serotonin. This selectivity allows researchers to study the specific effects of serotonin on various physiological and behavioral processes. One limitation of using 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in lab experiments is its potential side effects, such as nausea, insomnia, and sexual dysfunction. These side effects can affect the behavior and physiology of the animals being studied, which can confound the results of the experiments.
Orientations Futures
There are several future directions for the scientific research on 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine. One direction is to investigate the long-term effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on the brain and behavior. Another direction is to investigate the potential therapeutic effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Additionally, future research could investigate the potential interactions between 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine and other neurotransmitter systems, such as the dopamine and norepinephrine systems.
Conclusion
In conclusion, 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, also known as 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine is a selective serotonin reuptake inhibitor that has been shown to have antidepressant-like and anxiolytic effects in animal models. 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine works by selectively inhibiting the reuptake of serotonin, which leads to an increase in serotonin signaling. 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the scientific research on 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, including investigating its long-term effects and potential therapeutic effects on other psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine involves several steps. The first step is the protection of 4-hydroxybenzyl alcohol with benzyl chloride to form 4-benzyloxybenzyl chloride. The second step involves the reaction of 4-benzyloxybenzyl chloride with 4-hydroxyphenol to form 3-[4-(benzyloxy)phenoxy]propan-1-ol. The third step involves the conversion of 3-[4-(benzyloxy)phenoxy]propan-1-ol to 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine by reacting it with 2-methoxyethylamine and paraformaldehyde.
Applications De Recherche Scientifique
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine has been studied for its potential therapeutic effects in various scientific research studies. One study investigated the antidepressant-like effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in mice models of depression. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to reduce the immobility time in the forced swim test and tail suspension test, which are commonly used to assess antidepressant-like effects. Another study investigated the anxiolytic effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in rats. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to reduce anxiety-like behaviors in the elevated plus maze test.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-(4-phenylmethoxyphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-21-15-13-20-12-5-14-22-18-8-10-19(11-9-18)23-16-17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGXWZZDOPEZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-(4-phenylmethoxyphenoxy)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

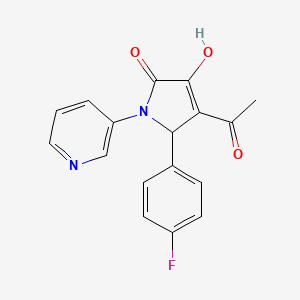
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5170412.png)
![ethyl N-methyl-N-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}glycinate](/img/structure/B5170416.png)
![2-[(4-allyl-5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5170427.png)
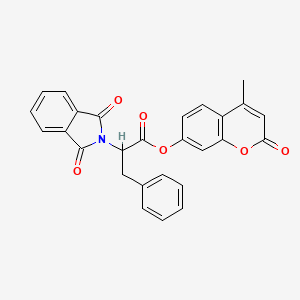
![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)
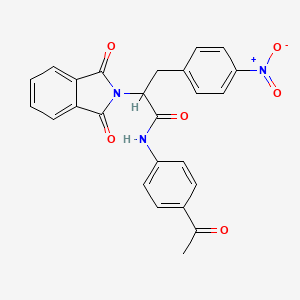
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methoxy-1H-benzimidazole](/img/structure/B5170466.png)
![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)


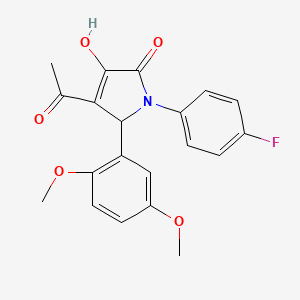
![3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5170496.png)
